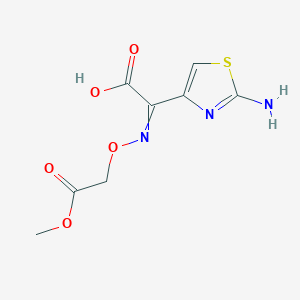
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a heterocyclic compound with the molecular formula C6H7N3O3S. It is known for its significant role in the synthesis of various pharmaceutical agents, particularly cephalosporins, which are a class of β-lactam antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps :
Oximization: The starting material, 4-chloroacetoacetic ester, is oximized to form the corresponding oxime.
Halogenation: The oxime is then halogenated using a halogenating agent such as chlorine or bromine.
Cyclization: The halogenated oxime undergoes cyclization with thiourea to form the thiazole ring.
Methoxylation: The final step involves the methoxylation of the thiazole derivative using diazomethane or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity .
化学反応の分析
Types of Reactions
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
科学的研究の応用
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid has diverse applications in scientific research :
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid primarily involves its role as a precursor in the synthesis of cephalosporins . These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The thiazole ring and oxime group are crucial for the binding affinity and stability of the antibiotic .
類似化合物との比較
Similar Compounds
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid: Known for its role in cephalosporin synthesis.
2-(2-Aminothiazole-4-yl)-2-methylacetic acid: Another thiazole derivative with similar applications.
2-(2-Aminothiazole-4-yl)-2-ethoxyiminoacetic acid: A compound with an ethoxy group instead of a methoxy group, used in similar synthetic applications.
Uniqueness
(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is unique due to its specific structure, which imparts high reactivity and selectivity in the synthesis of cephalosporins. The presence of the methoxycarbonylmethoxyimino group enhances its stability and binding affinity to PBPs, making it a valuable intermediate in pharmaceutical synthesis .
特性
分子式 |
C8H9N3O5S |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid |
InChI |
InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14) |
InChIキー |
AGFYEFQBXHONNW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














